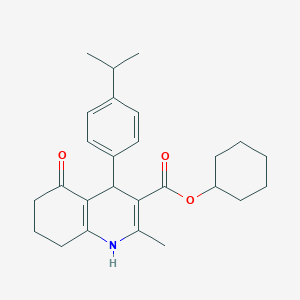![molecular formula C22H24ClFN2O2 B4960736 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and is commonly referred to as CPP-109. This compound has been shown to have a wide range of effects on the central nervous system and has been investigated for its potential use in treating a variety of neurological disorders.
Mechanism of Action
The mechanism of action of CPP-109 is complex and involves multiple biochemical pathways. One of the primary mechanisms by which CPP-109 exerts its effects is by inhibiting the activity of histone deacetylase. This enzyme is involved in the regulation of gene expression in the brain and has been implicated in a variety of neurological disorders, including addiction and depression. By inhibiting histone deacetylase, CPP-109 may be able to modulate the expression of genes involved in these disorders and reduce their symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a variety of biochemical and physiological effects on the central nervous system. In addition to its effects on histone deacetylase, CPP-109 has been shown to modulate the activity of several neurotransmitters, including dopamine and glutamate. These neurotransmitters are involved in a wide range of physiological processes, including reward-seeking behavior and mood regulation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using CPP-109 in lab experiments is that it has been well-characterized and has a known mechanism of action. This makes it a valuable tool for investigating the biochemical and physiological effects of histone deacetylase inhibition. However, one limitation of using CPP-109 is that it may have off-target effects on other enzymes and signaling pathways. This can make it difficult to interpret the results of experiments and may require additional controls to ensure specificity.
Future Directions
There are several potential future directions for research on CPP-109. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Another area of interest is investigating the long-term effects of CPP-109 on gene expression and brain function. Additionally, there may be opportunities to develop more selective inhibitors of histone deacetylase that have fewer off-target effects than CPP-109. Overall, the potential therapeutic applications of CPP-109 and its mechanism of action make it a valuable tool for investigating the central nervous system and developing new treatments for neurological disorders.
Synthesis Methods
The synthesis of CPP-109 involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with piperidine to form 1-(2-chlorobenzoyl)-4-piperidinone. This intermediate is then reacted with 4-fluorobenzylamine and propanoyl chloride to form the final product, 3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide. This synthesis method has been well-established and has been used to produce large quantities of CPP-109 for research purposes.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use in treating addiction to drugs such as cocaine and alcohol. CPP-109 has been shown to inhibit the activity of an enzyme known as histone deacetylase, which is involved in the regulation of gene expression in the brain. By inhibiting this enzyme, CPP-109 may be able to reduce the reward-seeking behavior associated with drug addiction.
properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2/c23-20-4-2-1-3-19(20)22(28)26-13-11-16(12-14-26)7-10-21(27)25-15-17-5-8-18(24)9-6-17/h1-6,8-9,16H,7,10-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIMZXMDOKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)
![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)


![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)

